TRPV1 Functional Inversion: 1-Cinnamoylpiperidine as Antagonist vs. Piperine as Agonist
1-Cinnamoylpiperidine functions as a competitive antagonist at human TRPV1 channels, whereas its close structural analog piperine acts as an agonist. In HEK293 cells expressing human TRPV1, 1-cinnamoylpiperidine inhibited capsaicin-induced activation with IC50 = 7 nM [1] and inhibited N-arachidonoyl-dopamine (NADA)-induced activation with IC50 = 15 nM [1]. In contrast, piperine activates TRPV1 with EC50 = 38,000 nM (38 μM) [2].
| Evidence Dimension | TRPV1 functional activity (agonist vs. antagonist) and potency |
|---|---|
| Target Compound Data | IC50 = 7 nM (capsaicin-induced); IC50 = 15 nM (NADA-induced); antagonist |
| Comparator Or Baseline | Piperine: EC50 = 38,000 nM (38 μM); agonist |
| Quantified Difference | Functional inversion (agonist → antagonist); potency difference: ~5,400-fold higher potency as antagonist vs. piperine's agonist EC50 |
| Conditions | Human TRPV1 expressed in HEK293 cells; pH 5.5 for capsaicin assay |
Why This Matters
This functional inversion and >5,000-fold potency difference make 1-cinnamoylpiperidine the appropriate selection for TRPV1 antagonist screening libraries, whereas piperine is unsuitable for this application.
- [1] BindingDB. BDBM50319454: 1-Cinnamoylpiperidine. Antagonist activity at human TRPV1 expressed in HEK293 cells assessed as inhibition of capsaicin-induced effect at pH 5.5 (IC50 = 7 nM) and N-arachidonoyl-dopamine-induced effect (IC50 = 15 nM). View Source
- [2] Bertin Bioreagent. Piperine Product Datasheet (CAT N° 11750). TRPV1 activation EC50 = 38 μM. View Source
